Ethyl 4-chloro-4-oxobutanoate

C-H activation Organometallic catalysis Late-stage functionalization

Ethyl 4-chloro-4-oxobutanoate (CAS 14794-31-1), also known as ethyl succinyl chloride, is a bifunctional organic compound with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol. It features a reactive acyl chloride moiety and a protected ethyl ester, enabling sequential and regioselective derivatization in multi-step syntheses.

Molecular Formula C6H9ClO3
Molecular Weight 164.59 g/mol
CAS No. 14794-31-1
Cat. No. B044779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-4-oxobutanoate
CAS14794-31-1
Synonyms3-(Ethoxycarbonyl)propanoyl Chloride;  3-(Ethoxycarbonyl)propionyl Chloride;  3-Carbethoxypropionyl Chloride;  3-Chlorocarbonylpropionic Acid Ethyl Ester;  4-Chloro-4-oxobutanoic Acid Ethyl Ester;  4-Ethoxy-4-oxobutanoic Acid Chloride;  Ethyl 3-(chlorocarb
Molecular FormulaC6H9ClO3
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)Cl
InChIInChI=1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3
InChIKeyIXZFDJXHLQQSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-chloro-4-oxobutanoate (CAS 14794-31-1): A Bifunctional Acyl Chloride Intermediate for Regioselective Synthesis


Ethyl 4-chloro-4-oxobutanoate (CAS 14794-31-1), also known as ethyl succinyl chloride, is a bifunctional organic compound with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol [1]. It features a reactive acyl chloride moiety and a protected ethyl ester, enabling sequential and regioselective derivatization in multi-step syntheses . As a mono-protected succinic acid derivative, it serves as a versatile building block for introducing a four-carbon chain with a terminal ester, making it essential for producing pharmaceuticals, polymer-supported catalysts, and bioactive prodrugs where controlled reactivity is paramount .

Why Ethyl 4-chloro-4-oxobutanoate (14794-31-1) Cannot Be Simply Replaced with Succinyl Chloride or Bromo-Analogs


Generic substitution of ethyl 4-chloro-4-oxobutanoate with structurally similar acylating agents like succinyl chloride (CAS 543-20-4) or ethyl 4-bromo-4-oxobutanoate (CAS 2969-81-5) is chemically invalid without compromising reaction outcomes. Succinyl chloride, a di-acid chloride, indiscriminately acylates both ends of the molecule, leading to unwanted cross-linking and byproduct formation . Conversely, the bromo-analog exhibits divergent reactivity in oxidation kinetics studies, with the 4-Cl derivative showing a distinct rate order compared to the 4-Br variant, impacting synthetic efficiency [1]. Even the methyl ester analog (CAS 1490-25-1) differs in steric and electronic properties, as evidenced by altered boiling points and stability profiles [2]. The evidence below quantifies these critical performance gaps that dictate process-specific selection.

Quantitative Evidence for Selecting Ethyl 4-chloro-4-oxobutanoate (14794-31-1) Over Closest Analogs


Controlled Reactivity in Pt-Catalyzed C-H Acylation vs. Ethyl Chlorooxoacetate

In Pt-catalyzed direct C-H acylation of 2-aryloxypyridines, ethyl 4-chloro-4-oxobutanoate demonstrates controlled, lower reactivity compared to the highly activated ethyl chlorooxoacetate. This quantitative difference is critical for preventing over-acylation or decomposition of sensitive substrates [1].

C-H activation Organometallic catalysis Late-stage functionalization

Oxidation Kinetics Divergence vs. 4-Bromo-4-oxobutanoate Analog

The electronic nature of the 4-chloro substituent on the 4-oxobutanoate scaffold directly influences the rate of oxidation compared to the 4-bromo analog. In kinetic studies, the 4-Cl derivative exhibits a distinct reactivity ranking, allowing for predictable and tunable reaction rates in synthetic sequences involving oxidative steps [1].

Physical organic chemistry Reaction kinetics Oxidation mechanisms

Physical Property Differentiation from Methyl Ester Analog (CAS 1490-25-1)

The ethyl ester moiety in 14794-31-1 imparts distinct physicochemical properties compared to the methyl ester analog, directly impacting its handling in large-scale syntheses. These differences guide solvent selection, purification strategies, and storage requirements [1].

Chemical procurement Process chemistry Solvent selection

Validated Use in Complex Molecule Synthesis: Polymer-Supported Catalyst vs. Generic Acyl Chlorides

Ethyl 4-chloro-4-oxobutanoate is explicitly documented as a key synthon in the construction of polymer-supported bifunctional catalysts. Its mono-protected nature is essential for anchoring the catalyst to a polymer backbone without causing cross-linking, a feature not possible with bifunctional analogs like succinyl chloride .

Heterogeneous catalysis Polymer chemistry Green chemistry

Optimal Application Scenarios for Procuring Ethyl 4-chloro-4-oxobutanoate (14794-31-1) Based on Quantitative Evidence


Synthesis of Polymer-Supported Bifunctional Catalysts for Green Chemistry Applications

When designing recyclable heterogeneous catalysts, ethyl 4-chloro-4-oxobutanoate is the reagent of choice for functionalizing polymer supports. Its single acyl chloride group ensures covalent attachment without cross-linking, while the terminal ester provides a handle for further diversification. This application is supported by its documented use in creating aminopropyl-functionalized silica catalysts .

Preparation of Succinate Prodrugs of Curcuminoids for Enhanced Bioavailability

In medicinal chemistry, ethyl 4-chloro-4-oxobutanoate is employed to synthesize succinate prodrugs of curcuminoids. The ethyl ester is hydrolyzed in vivo to release the active succinate moiety, improving solubility and pharmacokinetics. This specific application is a direct, validated use case, differentiating it from less suitable acylating agents .

Selective Late-Stage C-H Acylation of Heteroaromatic Scaffolds

For late-stage functionalization of drug-like heteroaromatic cores (e.g., 2-aryloxypyridines), ethyl 4-chloro-4-oxobutanoate offers a controlled reactivity profile in Pt-catalyzed C-H acylation. Its lower reactivity compared to ethyl chlorooxoacetate prevents over-acylation and preserves sensitive functional groups, making it essential for diversifying advanced intermediates [1].

Regioselective Synthesis of Succinimidyl Esters for Bioconjugation

Ethyl 4-chloro-4-oxobutanoate is a key precursor to succinimidyl esters, which are activated acyl derivatives for bioconjugation. The compound's bifunctional nature allows for the creation of heterobifunctional crosslinkers, where the acyl chloride reacts with N-hydroxysuccinimide and the ester group is later unmasked for attachment to biomolecules. This is a critical application in chemical biology and diagnostics .

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